Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Overview
Description
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3 .. It can exist in various physical forms such as solid, semi-solid, liquid, or lump . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Chemical Synthesis and Characterization
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has been explored in various chemical syntheses and characterizations. One study focused on its coupling reactions with arylboronic acids, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its utility in creating diverse chemical structures (Wustrow & Wise, 1991). Another research developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using this compound, highlighting its role in efficient synthesis processes (Chung et al., 2005).
Structural Analysis
The compound has also been central to structural analysis studies. For instance, a research work synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and other compounds, with subsequent X-ray crystallographic analysis providing insights into its molecular structure (Çolak et al., 2021). Another study synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, and confirmed its structure through spectroscopic and X-ray diffraction studies (Naveen et al., 2007).
Pharmaceutical Research
In the realm of pharmaceutical research, this compound has been used as an intermediate in the synthesis of various compounds. For instance, it has been involved in the synthesis of nicotinic acetylcholine receptor agonists, highlighting its importance in drug development (Jarugu et al., 2018).
Novel Synthetic Routes
The compound has also facilitated the exploration of novel synthetic routes. A study conducted by Hozjan et al. (2023) showcased the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile, emphasizing its utility in creating new chemical entities (Hozjan et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSBANHALBORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712421 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949559-11-9 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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